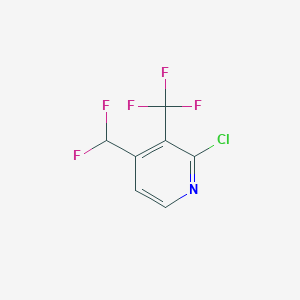
2-Chloro-4-(difluoromethyl)-3-(trifluoromethyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-4-(difluoromethyl)-3-(trifluoromethyl)pyridine is a chemical compound with the molecular formula C7H3ClF5N It is a pyridine derivative characterized by the presence of chloro, difluoromethyl, and trifluoromethyl groups attached to the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(difluoromethyl)-3-(trifluoromethyl)pyridine typically involves the introduction of chloro, difluoromethyl, and trifluoromethyl groups onto a pyridine ring. One common method involves the reaction of 2-chloropyridine with difluoromethyl and trifluoromethyl reagents under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and distillation to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-4-(difluoromethyl)-3-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Addition Reactions: The difluoromethyl and trifluoromethyl groups can participate in addition reactions with other chemical species.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced species.
Wissenschaftliche Forschungsanwendungen
2-Chloro-4-(difluoromethyl)-3-(trifluoromethyl)pyridine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions.
Industry: The compound is used in the production of agrochemicals, polymers, and other industrial products.
Wirkmechanismus
The mechanism of action of 2-Chloro-4-(difluoromethyl)-3-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The chloro, difluoromethyl, and trifluoromethyl groups contribute to its reactivity and ability to interact with various biological molecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-4-(difluoromethyl)pyridine
- 2-Chloro-4-(trifluoromethyl)pyridine
- 2-Chloro-3-(trifluoromethyl)pyridine
Comparison
Compared to similar compounds, 2-Chloro-4-(difluoromethyl)-3-(trifluoromethyl)pyridine is unique due to the presence of both difluoromethyl and trifluoromethyl groups on the pyridine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C7H3ClF5N |
|---|---|
Molekulargewicht |
231.55 g/mol |
IUPAC-Name |
2-chloro-4-(difluoromethyl)-3-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C7H3ClF5N/c8-5-4(7(11,12)13)3(6(9)10)1-2-14-5/h1-2,6H |
InChI-Schlüssel |
XAQLUDPMVDAZAV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(C(=C1C(F)F)C(F)(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


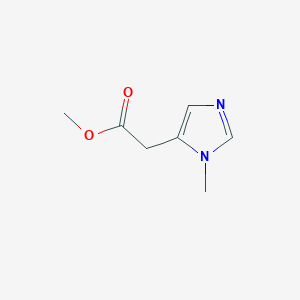
![Benzo[d]isothiazol-4-amine](/img/structure/B13001667.png)
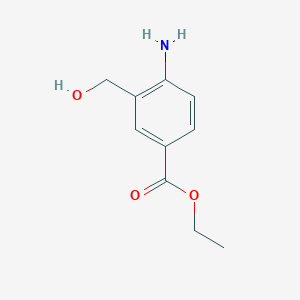
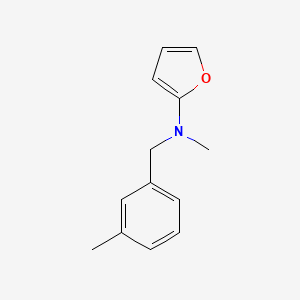
![Methyl 4-(pyridin-2-yl)thieno[3,2-c]pyridine-6-carboxylate](/img/structure/B13001687.png)
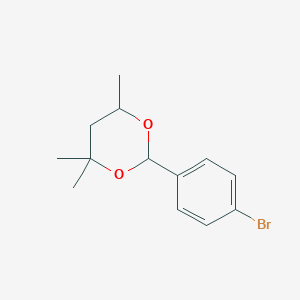
![7-Cyanobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13001703.png)
![(3R)-2-azabicyclo[2.1.1]hexane-3-carboxylicacid](/img/structure/B13001706.png)
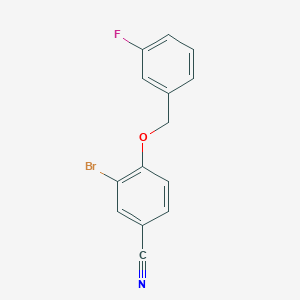
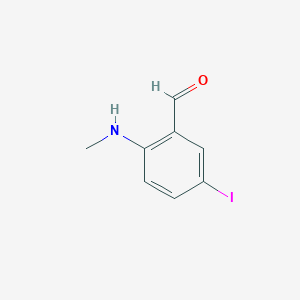

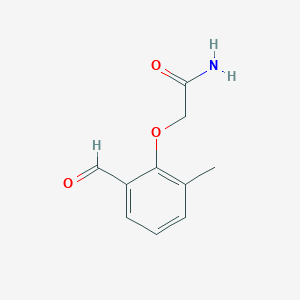
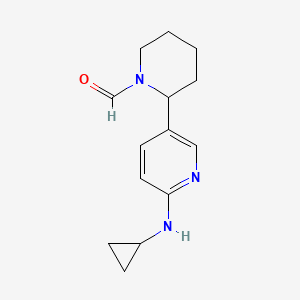
![7-O-tert-butyl 9-O-methyl 3-oxa-7-azabicyclo[3.3.1]nonane-7,9-dicarboxylate](/img/structure/B13001754.png)
